Cas no 53845-09-3 (3-phenoxypropane-1-thiol)

3-Phenoxypropane-1-thiol is a sulfur-containing organic compound characterized by a phenoxy group attached to a propane chain terminated with a thiol functional group. This structure imparts reactivity typical of thiols, including nucleophilic properties and the ability to form disulfide bonds, making it useful in organic synthesis and materials science. The phenoxy moiety enhances its solubility in organic solvents and may influence its electronic properties. Potential applications include its use as a building block in pharmaceuticals, agrochemicals, or polymer modification. Care should be taken during handling due to the thiol group's sensitivity to oxidation and potential odor. Storage under inert atmosphere is recommended to maintain stability.
3-phenoxypropane-1-thiol structure
3-phenoxypropane-1-thiol structure
Product Name:3-phenoxypropane-1-thiol
CAS No:53845-09-3
MF:C9H12OS
MW:168.255981445313
CID:4027403
PubChem ID:18792707
Update Time:2025-10-28

3-phenoxypropane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 1-Propanethiol, 3-phenoxy-
    • 3-Phenoxypropane-1-thiol
    • 3-phenoxypropanethiol
    • SCHEMBL1493177
    • 53845-09-3
    • AKOS000169264
    • MTLBDRAQIVKSNZ-UHFFFAOYSA-N
    • EN300-59691
    • 3-phenoxypropane-1-thiol
    • Inchi: 1S/C9H12OS/c11-8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2
    • InChI Key: MTLBDRAQIVKSNZ-UHFFFAOYSA-N
    • SMILES: C(S)CCOC1=CC=CC=C1

Computed Properties

  • Exact Mass: 168.06088618Da
  • Monoisotopic Mass: 168.06088618Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 89.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 10.2Ų

3-phenoxypropane-1-thiol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P322088-25mg
3-phenoxypropane-1-thiol
53845-09-3
25mg
$ 70.00 2022-06-03
TRC
P322088-50mg
3-phenoxypropane-1-thiol
53845-09-3
50mg
$ 95.00 2022-06-03
TRC
P322088-250mg
3-phenoxypropane-1-thiol
53845-09-3
250mg
$ 365.00 2022-06-03
Enamine
EN300-59691-0.05g
3-phenoxypropane-1-thiol
53845-09-3 85%
0.05g
$88.0 2023-02-09
Enamine
EN300-59691-0.1g
3-phenoxypropane-1-thiol
53845-09-3 85%
0.1g
$132.0 2023-02-09
Enamine
EN300-59691-0.25g
3-phenoxypropane-1-thiol
53845-09-3 85%
0.25g
$188.0 2023-02-09
Enamine
EN300-59691-0.5g
3-phenoxypropane-1-thiol
53845-09-3 85%
0.5g
$353.0 2023-02-09
Enamine
EN300-59691-1.0g
3-phenoxypropane-1-thiol
53845-09-3 85%
1.0g
$470.0 2023-02-09
Enamine
EN300-59691-2.5g
3-phenoxypropane-1-thiol
53845-09-3 85%
2.5g
$923.0 2023-02-09
Enamine
EN300-59691-5.0g
3-phenoxypropane-1-thiol
53845-09-3 85%
5.0g
$1364.0 2023-02-09

3-phenoxypropane-1-thiol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:53845-09-3)3-phenoxypropane-1-thiol
Order Number:A1038675
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:04
Price ($):346.0/1003.0
Email:sales@amadischem.com

Additional information on 3-phenoxypropane-1-thiol

Professional Introduction to 3-Phenoxypropane-1-thiol (CAS No. 53845-09-3)

3-phenoxypropane-1-thiol is a significant compound in the field of organic chemistry and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 53845-09-3, has garnered considerable attention due to its potential applications in synthetic chemistry and drug development. The presence of both a phenoxy group and a thiol moiety makes it a versatile intermediate, facilitating various chemical transformations and reactions essential for medicinal chemistry.

The molecular structure of 3-phenoxypropane-1-thiol consists of a propane backbone substituted with a phenoxy group at the third carbon and a thiol group at the first carbon. This configuration imparts distinct reactivity, making it a valuable building block in the synthesis of more complex molecules. The phenoxy group, derived from phenol, contributes to hydrophobic interactions and can participate in hydrogen bonding, while the thiol group is highly reactive and can form disulfide bonds or undergo oxidation-reduction reactions.

In recent years, 3-phenoxypropane-1-thiol has been explored for its role in the development of novel pharmaceutical agents. Its reactivity allows for the introduction of various functional groups, making it a useful precursor in designing molecules with specific biological activities. For instance, researchers have utilized this compound to synthesize analogs of known drugs, aiming to improve their efficacy or reduce side effects. The ability to modify the structure of 3-phenoxypropane-1-thiol provides chemists with a flexible platform for drug discovery.

One of the most promising applications of 3-phenoxypropane-1-thiol lies in its use as an intermediate in the synthesis of bioactive molecules. The compound’s thiol group can react with electrophiles to form thiourea derivatives or with metals to form coordination complexes, which are often employed in catalytic processes. Additionally, the phenoxy group can be further functionalized to introduce other pharmacophores, enhancing the compound’s utility in medicinal chemistry.

The pharmaceutical industry has shown particular interest in derivatives of 3-phenoxypropane-1-thiol due to their potential therapeutic effects. For example, studies have indicated that certain analogs exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Furthermore, the structural features of these compounds have been investigated for their role in modulating inflammatory responses or neurotransmitter activity, suggesting applications in treating conditions such as arthritis or neurodegenerative diseases.

Synthetic methodologies for preparing 3-phenoxypropane-1-thiol have also seen significant advancements. Modern techniques allow for efficient and scalable production of this compound, ensuring its availability for research and industrial applications. Researchers have developed novel catalytic systems that enhance the yield and purity of 3-phenoxypropane-1-thiol, reducing costs and improving overall process economics. These innovations underscore the growing importance of this compound in synthetic chemistry.

The environmental impact of synthesizing and utilizing 3-phenoxypropane-1-thiol is also a consideration in contemporary research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. By employing sustainable practices, chemists aim to make the production of this valuable intermediate more environmentally friendly while maintaining high standards of quality and efficiency.

In conclusion, 3-phenoxypropane-1-thiol (CAS No. 53845-09-3) represents a crucial compound in organic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and drug developers. As research continues to uncover new applications and synthetic methods for this compound, its significance in advancing chemical biology and medicine is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:53845-09-3)3-phenoxypropane-1-thiol
A1038675
Purity:99%/99%
Quantity:1g/5g
Price ($):346.0/1003.0
Email